molecular formula C29H34N2O5 B11134164 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11134164
M. Wt: 490.6 g/mol
InChI Key: APEPSRWPZAOMQH-RFBIWTDZSA-N
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Description

3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran ring, followed by the introduction of the morpholine and pyrrolidinone groups. Common reagents used in these reactions include:

    Benzofuran precursors: These are often synthesized through cyclization reactions.

    Morpholine: Introduced via nucleophilic substitution reactions.

    Pyrrolidinone: Formed through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.

Medicine

In medicine, this compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For example, it might bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL: Shares the benzofuran ring but lacks the morpholine and pyrrolidinone groups.

    1-[2-(MORPHOLIN-4-YL)ETHYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Contains the morpholine and pyrrolidinone groups but lacks the benzofuran ring.

Properties

Molecular Formula

C29H34N2O5

Molecular Weight

490.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H34N2O5/c1-18(2)20-4-6-21(7-5-20)26-25(27(32)22-8-9-24-23(17-22)16-19(3)36-24)28(33)29(34)31(26)11-10-30-12-14-35-15-13-30/h4-9,17-19,26,32H,10-16H2,1-3H3/b27-25-

InChI Key

APEPSRWPZAOMQH-RFBIWTDZSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(C=C5)C(C)C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(C=C5)C(C)C)O

Origin of Product

United States

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